

Technical Support Center: Impact of Ionic Strength on POPE Membrane Behavior

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Palmitoyl-2- oleylphosphatidylethanolamine
Cat. No.:	B168058

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with POPE (1-palmitoyl-2-oleyl-sn-glycero-3-phosphoethanolamine) membranes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments involving varying ionic strength. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental observations and provide actionable solutions.

PART 1: Frequently Asked Questions - The Fundamentals of Ionic Strength and POPE Membranes

This section addresses foundational concepts to help you understand the critical role of ionic strength in your experiments.

Q1: What is ionic strength, and why is it a critical parameter in my POPE membrane experiments?

A: Ionic strength is a measure of the total concentration of ions in a solution. It is a crucial parameter because ions in the buffer can interact with the phospholipid headgroups of your POPE membrane, significantly altering its physical properties. These interactions can influence membrane stability, phase behavior, and interactions with other molecules like proteins or

drugs.[\[1\]](#)[\[2\]](#)[\[3\]](#) At a fundamental level, ions in solution can screen the electrostatic interactions between charged molecules.[\[4\]](#)

Q2: How does increasing ionic strength generally affect the stability of my POPE liposomes?

A: Increasing ionic strength can have a dual effect on POPE liposome stability. On one hand, for neutral lipids like POPE, increasing salt concentration can lead to swelling of multilamellar vesicles.[\[5\]](#)[\[6\]](#)[\[7\]](#) This is because the salt screens not only electrostatic repulsions that may arise from specific ion binding but also the attractive van der Waals forces that hold the bilayers together.[\[5\]](#)[\[6\]](#) On the other hand, at very high ionic strengths, excessive charge screening can lead to vesicle aggregation and even fusion, as the repulsive forces between vesicles are diminished.[\[8\]](#) The specific outcome depends on the type and concentration of the salt.

Q3: What is the difference between the effects of monovalent and divalent cations on POPE membranes?

A: Monovalent (e.g., Na^+ , K^+) and divalent (e.g., Ca^{2+} , Mg^{2+}) cations interact with phospholipid membranes differently due to their charge and binding affinities.

- Monovalent Cations: These ions primarily act by screening surface charges and can cause swelling of neutral lipid multilayers.[\[5\]](#)[\[6\]](#) Their binding to neutral membranes is generally weak.[\[9\]](#)
- Divalent Cations: Divalent cations have a much higher affinity for phospholipid headgroups. [\[1\]](#) They can act as "bridges" between negatively charged lipids, but even with zwitterionic lipids like POPE, they can significantly alter membrane properties.[\[10\]](#)[\[11\]](#) This strong binding can lead to increased membrane rigidity, a higher phase transition temperature, and can induce aggregation and fusion of vesicles at lower concentrations than monovalent cations.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Q4: What is the Hofmeister series, and why do different salts at the same concentration have different effects on my POPE membrane?

A: The Hofmeister series is a classification of ions based on their ability to structure water and interact with macromolecules.[15][16] For POPE membranes, the type of anion in your salt solution can have effects that are just as important as the cation.[15]

- Kosmotropes (e.g., SO_4^{2-} , Cl^-) are "water-structuring" and tend to be excluded from the membrane interface. They can stabilize the lamellar liquid-crystal phase.[15]
- Chaotropes (e.g., SCN^- , I^-) are "water-disrupting" and can penetrate more deeply into the lipid headgroup region.[16][17][18] This can lead to a decrease in the main phase transition temperature and an increase in the temperature of the transition to the inverted hexagonal phase for POPE.[15]

This ion-specific behavior means that simply matching the molar concentration of different salts is not enough to ensure identical experimental conditions.

PART 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

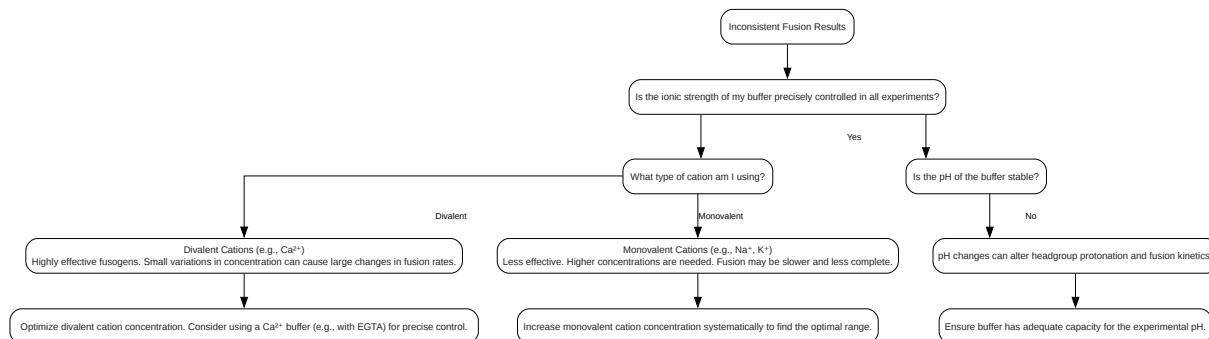
Issue 1: Unexpected Vesicle Aggregation or Precipitation

Q: My POPE vesicles are clumping together and falling out of solution after I added salt. What is happening and how can I fix it?

A: This is a classic sign of vesicle aggregation due to excessive screening of inter-vesicle repulsion. At low ionic strength, vesicles remain dispersed due to repulsive forces. As you increase the ionic strength, these repulsive forces are screened, allowing attractive van der Waals forces to dominate, leading to aggregation.[3][8]

Troubleshooting Steps:

- Reduce Ionic Strength: The most straightforward solution is to lower the salt concentration in your buffer.


- **Change Ion Type:** Divalent cations are much more effective at inducing aggregation than monovalent cations.^[8] If you are using a divalent cation like Ca^{2+} or Mg^{2+} , consider switching to a monovalent salt like NaCl or KCl.
- **Incorporate Charged Lipids:** Including a small percentage (5-10 mol%) of a charged lipid like POPG (negatively charged) or a positively charged lipid can increase the electrostatic repulsion between your vesicles, making them more resistant to salt-induced aggregation.^[3]
- **Steric Stabilization:** For applications that require high ionic strength, consider including a lipid-conjugated polymer like PEG-DSPE. The polymer chains create a steric barrier that prevents vesicles from getting close enough to aggregate.^[8]

Issue 2: Inconsistent Results in Membrane Fusion Assays

Q: My FRET-based fusion assay with POPE-containing vesicles is giving variable results. Could ionic strength be the culprit?

A: Absolutely. Membrane fusion is highly sensitive to ionic strength.^{[19][20][21]} Ions play a crucial role in the dehydration of the lipid headgroups and the screening of repulsive forces between vesicles, both of which are necessary for fusion to occur.

Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent membrane fusion results.

Key Considerations:

- **Divalent Cations are Potent:** Calcium is a well-known fusogen. Even micromolar concentrations can trigger fusion, so precise control over its concentration is vital.[13][20]
- **Competition:** If your buffer contains both monovalent and divalent cations, they may compete for binding sites on the membrane surface, affecting the fusion rate.[21]
- **pH and Ionic Strength Interplay:** The fusogenic properties of some molecules can be dependent on both pH and ionic strength.[19] Ensure both are controlled.

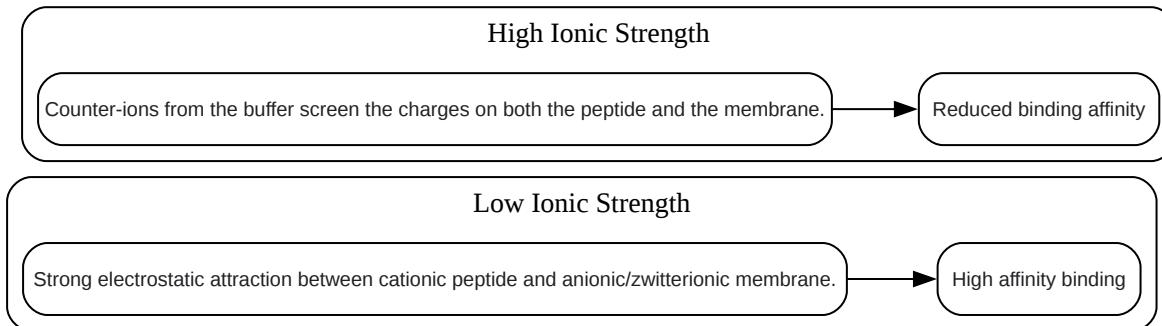
Issue 3: Shifts in Membrane Phase Transition Temperature

Q: The main phase transition temperature (T_m) of my POPE membrane is different from the literature value. How can the ionic strength of my buffer be affecting this?

A: The phase transition temperature of phospholipid membranes is sensitive to the ionic environment.[\[12\]](#)[\[22\]](#)[\[23\]](#) For POPE, the effects of salts can be complex and follow the Hofmeister series.[\[15\]](#)

- Salts early in the Hofmeister series (e.g., NaCl, Na₂SO₄): These tend to cause small increases in the main phase transition temperature (T_m) and substantial decreases in the temperature of the transition from the lamellar to the inverted hexagonal phase (T_h).[\[15\]](#)
- Salts late in the Hofmeister series (e.g., NaI, NaSCN): These can lead to decreases in T_m and increases in T_h.[\[15\]](#)

Troubleshooting Steps:


- Verify Buffer Composition: Double-check the exact composition and concentration of your buffer against the conditions reported in the literature.
- Consider the Hofmeister Effect: If you are using a different salt than what is cited, even at the same concentration, you can expect a shift in T_m due to ion-specific effects.[\[15\]](#)
- Impact of Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ can increase the T_m by binding to the headgroups and stabilizing the gel phase.[\[12\]](#)

Issue 4: Problems with Protein-Membrane Interaction Studies

Q: I'm studying the binding of a charged peptide to POPE-containing GUVs, and the interaction seems weaker than expected. How should I adjust the ionic strength?

A: The binding of charged molecules to membranes is often mediated by electrostatic interactions. Increasing the ionic strength of the buffer will screen these interactions, leading to weaker binding.[\[4\]](#)[\[24\]](#)[\[25\]](#)

Conceptual Diagram of Ionic Strength Effects on Peptide Binding:

[Click to download full resolution via product page](#)

Caption: Effect of ionic strength on charged peptide-membrane interactions.

Recommendations:

- Lower the Ionic Strength: To enhance the electrostatic component of binding, perform your experiments in a buffer with lower ionic strength (e.g., 10-50 mM salt).
- Systematic Titration: Methodically vary the salt concentration (e.g., 10 mM, 50 mM, 100 mM, 150 mM NaCl) to quantify the effect of ionic strength on the binding affinity of your peptide.
- Consider Physiological Relevance: While low ionic strength can enhance binding *in vitro*, remember that physiological ionic strength is typically around 150 mM.^[26] Your experimental design should reflect the intended biological context.

PART 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of POPE Large Unilamellar Vesicles (LUVs) under Controlled Ionic Strength

This protocol describes the preparation of LUVs by extrusion, ensuring a defined ionic strength both inside and outside the vesicles.

Materials:

- POPE lipid powder
- Chloroform/Methanol (2:1, v/v)
- Hydration buffer (e.g., 10 mM HEPES, with a specified concentration of NaCl or KCl, pH 7.4)
- Mini-extruder
- Polycarbonate membranes (100 nm pore size)
- Rotary evaporator
- Nitrogen gas stream

Procedure:

- Lipid Film Formation: a. Dissolve the desired amount of POPE in a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration: a. Add the hydration buffer (with the desired ionic strength) to the flask. The final lipid concentration is typically 1-5 mg/mL. b. Vortex the flask vigorously until all the lipid film is suspended, creating a milky suspension of multilamellar vesicles (MLVs).
- Freeze-Thaw Cycles: a. Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (~40°C). This helps to increase the lamellarity and encapsulation efficiency.
- Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane. b. Equilibrate the extruder to a temperature above the T_m of POPE (~25°C). c. Load the MLV suspension into one of the syringes. d. Pass the suspension through the membrane 11-21 times. The final LUV suspension should be translucent.
- Characterization: a. Determine the size distribution and polydispersity of the LUVs using Dynamic Light Scattering (DLS). b. Verify the zeta potential to assess the surface charge

under the chosen ionic conditions.[\[27\]](#)

Protocol 2: Troubleshooting Vesicle Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the critical salt concentration that induces aggregation of POPE vesicles.

Procedure:

- Prepare POPE LUVs in a low ionic strength buffer (e.g., 10 mM HEPES, pH 7.4) as described in Protocol 1.
- Dilute the LUV suspension to a suitable concentration for DLS analysis.
- Measure the initial average particle size and polydispersity index (PDI).
- Create a series of salt solutions (e.g., 2 M NaCl in the same buffer).
- Titrate small aliquots of the concentrated salt solution into the DLS cuvette containing the LUV suspension. Mix gently.
- After each addition, allow the sample to equilibrate for 2-5 minutes and then measure the particle size and PDI.
- Plot the average particle size as a function of the final salt concentration. A sharp increase in size indicates the onset of aggregation.

PART 4: Data Interpretation & Advanced Concepts

Data Summary Table

The following table summarizes the general effects of increasing ionic strength on key properties of POPE membranes.

Parameter	Effect of Increasing Monovalent Cation Conc. (e.g., NaCl)	Effect of Increasing Divalent Cation Conc. (e.g., Ca ²⁺)	Underlying Mechanism
Vesicle Aggregation	Moderate increase, occurs at higher concentrations	Strong increase, occurs at lower concentrations	Screening of electrostatic repulsion, charge neutralization by divalent cations. [8]
Membrane Fusion	Minor effect, may require high concentrations	Strong induction of fusion	Dehydration of headgroups, charge neutralization, formation of inter- membrane bridges. [13] [21]
Main Phase Transition (T _m)	Small increase (for Cl ⁻)	Can cause a significant increase	Ion binding and stabilization of the gel phase. [12] [15]
Lamellar to Hexagonal (T _h)	Substantial decrease (for Cl ⁻)	Can be complex, depends on specific cation and lipid composition	Alteration of interfacial water structure and headgroup interactions. [15]
Binding of Charged Molecules	Decreases binding affinity	Decreases binding affinity more effectively per mole	Screening of electrostatic attraction. [24]

References

- Tate, M. W., & Gruner, S. M. (1989). The Hofmeister effect in relation to membrane lipid phase stability. *Biochemistry*, 28(10), 4245–4253. [\[Link\]](#)
- Reviakine, I., & Brisson, A. (2001). Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers. *Biophysical Journal*, 80(4), 1886-1895. [\[Link\]](#)
- Petrache, H. I., et al. (2006). Salt screening and specific ion adsorption determine neutral-lipid membrane interactions. *Proceedings of the National Academy of Sciences*, 103(21), 7982-7987. [\[Link\]](#)
- Träuble, H., & Eibl, H. (1974). Electrostatic Effects on Lipid Phase Transitions: Membrane Structure and Ionic Environment. *Proceedings of the National Academy of Sciences*, 71(1),

214-219. [Link]

- Träuble, H., & Eibl, H. (1974). Electrostatic Effects on Lipid Phase Transitions: Membrane Structure and Ionic Environment. PNAS. [Link]
- Sachs, J. N., & Woolf, T. B. (2003). Understanding the Hofmeister Effect in Interactions between Chaotropic Anions and Lipid Bilayers: Molecular Dynamics Simulations. *Journal of the American Chemical Society*, 125(29), 8742–8743. [Link]
- Petracche, H. I., et al. (2006). Salt screening and specific ion adsorption determine neutral-lipid membrane interactions. PNAS. [Link]
- Sachs, J. N., & Woolf, T. B. (2003). Understanding the Hofmeister Effect in Interactions between Chaotropic Anions and Lipid Bilayers: Molecular Dynamics Simulations.
- Nastaca, S., et al. (2012). THE INFLUENCE OF THE HOFMEISTER SERIES OF ANIONS ON THE BSA-HYP COMPLEX INTERACTION WITH ARTIFICIAL LIPID MEMBRANES. *Romanian Journal of Biophysics*, 22(3), 137-147. [Link]
- Garcia-Manyes, S., et al. (2005). Effect of Ion-Binding and Chemical Phospholipid Structure on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. *Biophysical Journal*, 89(3), 1812-1826. [Link]
- Cohen, J. A., & Cohen, M. (1981). Adsorption of monovalent and divalent cations by phospholipid membranes. The monomer-dimer problem. *Biophysical Journal*, 36(3), 623–651. [Link]
- Petracche, H. I., et al. (2006). Salt screening and specific ion adsorption determine neutral-lipid membrane interactions.
- Pabst, G., et al. (2007). Rigidification of Neutral Lipid Bilayers in the Presence of Salts. *Biophysical Journal*, 93(8), 2688–2696. [Link]
- McLaughlin, S. (1989). Electrostatics of phosphoinositide bilayer membranes. Theoretical and experimental results. *Annual Review of Biophysics and Biophysical Chemistry*, 18, 113-136. [Link]
- Murzyn, K., et al. (2021). Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions. *International Journal of Molecular Sciences*, 22(24), 13588. [Link]
- Murzyn, K., et al. (2021). Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions. PMC. [Link]
- Ohta, A., et al. (1993). The effect of ionic strength on the lipid peroxidation of porcine intestinal brush-border membrane vesicles.
- Alick, M., et al. (2022). Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes. *Langmuir*. [Link]
- Pérez-Guillén, I., et al. (2022). Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria. *International Journal of Molecular Sciences*, 23(20), 12384. [Link]

- van Winden, E. C. A., & Crommelin, D. J. A. (1995). Influence of lipid composition and ionic strength on the physical stability of liposomes. *Journal of Liposome Research*, 5(4), 845-860. [\[Link\]](#)
- Kostarelos, K., et al. (1996). The effect of monovalent and divalent cations on sterically stabilized phospholipid vesicles (liposomes). *Progress in Colloid and Polymer Science*, 100, 206-211. [\[Link\]](#)
- Wimley, W. C. (2010). Complex electrostatic effects on the selectivity of membrane-permeabilizing cyclic lipopeptides. *Biophysical Journal*, 98(7), 1269–1278. [\[Link\]](#)
- Henriques, S. T., et al. (2017). The Unusual Aggregation and Fusion Activity of the Antimicrobial Peptide W-BP100 in Anionic Vesicles. *Molecules*, 22(11), 1845. [\[Link\]](#)
- Shai, Y., et al. (1993). pH- and ionic strength-dependent fusion of phospholipid vesicles induced by pardaxin analogues or by mixtures of charge-reversed peptides. *Biochemistry*, 32(13), 3465–3472. [\[Link\]](#)
- Jedlovszky, P., & Mezei, F. (2020). Impact of Lipid Composition on Membrane Partitioning and Permeability of Gas Molecules. *Membranes*, 10(12), 389. [\[Link\]](#)
- Liu, T., et al. (2018). Requirement of Cholesterol for Calcium-Dependent Vesicle Fusion by Strengthening Synaptotagmin-1-Induced Membrane Bending. *Advanced Science*, 5(11), 1800720. [\[Link\]](#)
- Ulmschneider, M. B., et al. (2013). Effect of lipid composition on the topography of membrane-associated hydrophobic helices. *Biochimica et Biophysica Acta (BBA) - Biomembranes*, 1828(2), 867-876. [\[Link\]](#)
- Li, Y., et al. (2020). A Selective Separation Mechanism for Mono/divalent Cations and Properties of a Hollow-Fiber Composite Nanofiltration Membrane Having a Positively Charged Surface. *Membranes*, 10(9), 209. [\[Link\]](#)
- Teixeira, V., et al. (2020). Dipole Potential of Monolayers with Biologically Relevant Lipid Compositions. *International Journal of Molecular Sciences*, 21(24), 9474. [\[Link\]](#)
- Kucerka, N., et al. (2022). Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area. *Frontiers in Cell and Developmental Biology*, 10, 896323. [\[Link\]](#)
- Ben-Sasson, M., et al. (2014). A comparative study on the monovalent and divalent cation separation of polymeric films and membranes from salt solutions under diffusion-dialysis. *RSC Advances*, 4(69), 36773-36780. [\[Link\]](#)
- Salva, R., et al. (2021). Liposome Deformation by Imbalance of pH and Ionic Strength Across the Membrane. *Langmuir*, 37(31), 9576–9585. [\[Link\]](#)
- Lopez, R., et al. (2017). Effect on the Liposome Morphology of DOPS in Ionic Solution.
- Gumbart, J., et al. (2010). Electrostatics of Deformable Lipid Membranes. *Biophysical Journal*, 98(12), 2927–2935. [\[Link\]](#)
- Gumbart, J., et al. (2010). Electrostatics of deformable lipid membranes. *Biophysical Journal*, 98(12), 2927-35. [\[Link\]](#)

- Basanez, G., et al. (2012). Membrane Fusion Induced by Small Molecules and Ions. *Journal of Biological Chemistry*, 287(34), 28276–28285. [\[Link\]](#)
- Kucerka, N., et al. (2022).
- Yoo, J., & Cui, Q. (2013). Effect of Divalent Cation Removal on the Structure of Gram-Negative Bacterial Outer Membrane Models. *Biophysical Journal*, 104(6), 1251–1260. [\[Link\]](#)
- Lopez, R., et al. (2017). Effect on the Liposome Morphology of DOPS in Ionic Solution. *JSciMed Central*. [\[Link\]](#)
- Zhang, G., et al. (2022). Investigating the Lipid Selectivity of Membrane Proteins in Heterogeneous Nanodiscs. *bioRxiv*. [\[Link\]](#)
- Teixeira, V., et al. (2020). Dipole potential profiles for bacterial, POPE, and POPG bilayers.
- Garcia-Manyes, S., et al. (2014). Ionic strength and composition govern the elasticity of biological membranes. A study of model DMPC bilayers by force. *Journal of the Royal Society Interface*, 11(100), 20140783. [\[Link\]](#)
- Josts, I., et al. (2021). Ion-Mediated Structural Discontinuities in Phospholipid Vesicles. *Langmuir*, 37(28), 8567–8575. [\[Link\]](#)
- P-MCL. Screening of Electrical Interactions in a Salt Solution. P@MCL Curriculum. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Rigidification of Neutral Lipid Bilayers in the Presence of Salts - PMC
[pmc.ncbi.nlm.nih.gov]
- 2. The effect of ionic strength on the lipid peroxidation of porcine intestinal brush-border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Electrical Interactions in a Salt Solution – P@MCL Curriculum
[physicsatmcl.commons.msu.edu]
- 5. Salt screening and specific ion adsorption determine neutral-lipid membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. bib.irb.hr:8443 [bib.irb.hr:8443]
- 10. Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrostatic Effects on Lipid Phase Transitions: Membrane Structure and Ionic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions | MDPI [mdpi.com]
- 14. Effect of Divalent Cation Removal on the Structure of Gram-Negative Bacterial Outer Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hofmeister effect in relation to membrane lipid phase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. experts.umn.edu [experts.umn.edu]
- 19. pH- and ionic strength-dependent fusion of phospholipid vesicles induced by pardaxin analogues or by mixtures of charge-reversed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Requirement of Cholesterol for Calcium-Dependent Vesicle Fusion by Strengthening Synaptotagmin-1-Induced Membrane Bending - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Membrane Fusion Induced by Small Molecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Complex electrostatic effects on the selectivity of membrane-permeabilizing cyclic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Unusual Aggregation and Fusion Activity of the Antimicrobial Peptide W-BP100 in Anionic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DSpace [deposit.ub.edu]

- To cite this document: BenchChem. [Technical Support Center: Impact of Ionic Strength on POPE Membrane Behavior]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b168058#impact-of-ionic-strength-on-pope-membrane-behavior\]](https://www.benchchem.com/product/b168058#impact-of-ionic-strength-on-pope-membrane-behavior)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com